(2Z)-2-(3-oxo-8aH-1,4-benzothiazin-2-ylidene)acetic acid
Description
Properties
Molecular Formula |
C10H7NO3S |
|---|---|
Molecular Weight |
221.23 g/mol |
IUPAC Name |
(2Z)-2-(3-oxo-8aH-1,4-benzothiazin-2-ylidene)acetic acid |
InChI |
InChI=1S/C10H7NO3S/c12-9(13)5-8-10(14)11-6-3-1-2-4-7(6)15-8/h1-5,7H,(H,12,13)/b8-5- |
InChI Key |
VVVMZDWZMPSBBU-YVMONPNESA-N |
Isomeric SMILES |
C1=CC2C(=NC(=O)/C(=C/C(=O)O)/S2)C=C1 |
Canonical SMILES |
C1=CC2C(=NC(=O)C(=CC(=O)O)S2)C=C1 |
Origin of Product |
United States |
Biological Activity
(2Z)-2-(3-oxo-8aH-1,4-benzothiazin-2-ylidene)acetic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, highlighting key research findings, case studies, and comparative analyses with related compounds.
Structural Characteristics
The molecular formula of (2Z)-2-(3-oxo-8aH-1,4-benzothiazin-2-ylidene)acetic acid is , with a molecular weight of approximately 237.25 g/mol. The compound contains a benzothiazine moiety, which is known for its diverse biological activities including antimicrobial and anticancer properties.
Antimicrobial Activity
Research has shown that compounds containing the benzothiazine nucleus exhibit broad-spectrum antimicrobial effects. For instance, studies indicate that derivatives of benzothiazine can inhibit the growth of various bacterial strains, suggesting a potential application in treating bacterial infections .
Anticancer Properties
The anticancer potential of (2Z)-2-(3-oxo-8aH-1,4-benzothiazin-2-ylidene)acetic acid has been investigated in several studies. It has been observed to induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways and the inhibition of cell proliferation .
Anti-inflammatory Effects
Preliminary studies highlight the compound's anti-inflammatory properties by selectively inhibiting lipoxygenase (5-LOX) while sparing cyclooxygenase pathways. This selectivity is crucial as it may reduce side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
Molecular docking studies have provided insights into the binding affinity of (2Z)-2-(3-oxo-8aH-1,4-benzothiazin-2-ylidene)acetic acid to specific protein targets involved in inflammatory responses. The compound demonstrates strong binding interactions with 5-lipoxygenase, which is pivotal for its anti-inflammatory activity.
Case Studies and Research Findings
Several key studies have contributed to our understanding of this compound's biological activity:
- Antimicrobial Study : A study evaluated the efficacy of benzothiazine derivatives against various pathogens, demonstrating significant inhibition rates comparable to established antibiotics .
- Anticancer Research : In vitro assays on cancer cell lines revealed that the compound induces cell cycle arrest and apoptosis through mitochondrial pathways .
- Inflammation Model : An experimental model using lipopolysaccharide-induced inflammation showed that the compound significantly reduced inflammatory markers in vivo, suggesting its therapeutic potential in inflammatory diseases .
Comparative Analysis
To understand the uniqueness of (2Z)-2-(3-oxo-8aH-1,4-benzothiazin-2-ylidene)acetic acid, a comparison with structurally similar compounds is beneficial:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-[3-(1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydro-thieno[2,3-c]azepin-2-yl]acetamide | Benzothiazole and thienoazepine moieties | Anticancer |
| 2-(1H-indol-3-yl)-N-(4,5,6,7-tetrahydrobenzothiazol-2-yloxy)acetamide | Indole and benzothiazole | Antimicrobial |
| N-(4-methylthioaniline)acetamide | Methylthio-substituted aniline | Cytotoxic |
The distinct combination of benzothiazole structures in (2Z)-2-(3-oxo-8aH-1,4-benzothiazin-2-ylidene)acetic acid may confer unique biological activities not observed in other similar compounds.
Scientific Research Applications
Antimicrobial Properties
Research has demonstrated that compounds similar to (2Z)-2-(3-oxo-8aH-1,4-benzothiazin-2-ylidene)acetic acid exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that derivatives of benzothiazine can inhibit bacterial growth effectively, making them potential candidates for developing new antibiotics .
Anti-inflammatory Effects
In addition to antimicrobial properties, certain derivatives have been evaluated for their anti-inflammatory effects. The inhibition of lipoxygenase activity has been noted in studies involving benzothiazine derivatives, suggesting their potential as anti-inflammatory agents . This makes them relevant in treating conditions characterized by inflammation.
Neuroprotective Effects
Recent investigations into the neuroprotective capabilities of benzothiazine derivatives indicate their potential in treating neurodegenerative diseases. Compounds have been synthesized that target monoamine oxidase enzymes, which are implicated in neurodegenerative disorders. Some derivatives have shown promising results in reducing depression-related behaviors in animal models .
Case Studies
-
Antibacterial Activity
- A study synthesized various benzothiazine derivatives and evaluated their antibacterial efficacy against Staphylococcus aureus and Escherichia coli. The results indicated that certain compounds exhibited potent antibacterial activity with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .
- Anti-inflammatory Research
- Neurodegenerative Disease Models
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and applications of “(2Z)-2-(3-oxo-8aH-1,4-benzothiazin-2-ylidene)acetic acid,” we compare it with structurally related compounds, focusing on molecular architecture, physicochemical properties, and functional roles.
Structural and Molecular Comparisons
Functional and Application Comparisons
Synthetic Utility: The target benzothiazine derivative serves as a heterocyclic building block for thiazine-based molecules, leveraging its reactive acetic acid group for further functionalization .
Physicochemical Behavior :
- The acetic acid group in both the benzothiazine and benzoxazine derivatives confers acidity (pKa ~2-3), influencing solubility in basic aqueous media. The sulfur atom in the benzothiazine derivative may improve lipid solubility compared to the benzoxazine analog.
- The acetamide derivatives exhibit reduced acidity but increased lipophilicity, favoring membrane permeability in biological systems .
Research Findings and Gaps
- Target Compound: Limited data exist on its spectroscopic characterization (e.g., NMR, IR) and biological activity. Its utility in drug discovery remains underexplored compared to benzoxazines and acetamides .
- Benzoxazine Analog : Structural studies (e.g., crystallography via SHELXL ) could clarify its conformation and packing behavior, which are critical for polymer applications.
- Acetamide Derivatives : Biological screening data (e.g., IC₅₀ values) are needed to validate their hypothesized antimicrobial or enzyme-inhibitory properties .
Preparation Methods
Reaction Mechanism
-
Nucleophilic attack : The thiol group of o-aminothiophenol attacks the electrophilic carbonyl of maleic anhydride, forming a thioester intermediate.
-
Ring closure : Intramolecular amidation generates the 1,4-benzothiazine scaffold.
-
Tautomerization : The enol form stabilizes into the keto form, yielding the 3-oxo derivative.
Table 1: Cyclocondensation Reaction Parameters
| Parameter | Value | Source |
|---|---|---|
| Solvent | Diethyl ether | |
| Temperature | 0–5°C (ice bath) | |
| Reaction time | 3 hours | |
| Yield | 95% | |
| Product | (3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid |
Dehydrogenation to Form the α,β-Unsaturated System
The intermediate from Step 1 undergoes dehydrogenation to introduce the Z-configured double bond. This is achieved via:
Oxidative Dehydrogenation
Using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in refluxing toluene selectively oxidizes the C2–C3 single bond to a double bond. The Z-configuration is retained due to steric hindrance from the adjacent 3-oxo group, which favors cis geometry.
Table 2: Dehydrogenation Optimization
Base-Catalyzed Elimination
Alternative methods employ sodium methoxide in methanol to induce β-elimination of water from the 3,4-dihydro intermediate. However, this approach yields lower stereochemical control (Z:E = 3:1).
Stereochemical Control and Isolation
The Z-isomer is isolated via recrystallization from dimethylformamide (DMF)-water mixtures, leveraging differential solubility. Single-crystal X-ray diffraction confirms the Z-configuration, with a C2–C3 bond length of 1.34 Å and a dihedral angle of 178.9° between the benzothiazine and acetic acid planes.
Table 3: Crystallographic Data
| Parameter | Value | Source |
|---|---|---|
| Crystal system | Monoclinic | |
| Space group | P2₁/c | |
| Bond length (C2–C3) | 1.34 Å | |
| Dihedral angle | 178.9° |
Alternative Synthetic Routes
Saccharin Derivative Rearrangement
A patent route rearranges 3-oxo-1,2-benzoisothiazoline-2-acetic acid methyl ester 1,1-dioxide (saccharin derivative) using sodium methoxide to form the benzothiazine core. Subsequent methylation with methyl iodide introduces the 2-methyl group, but adaptation for the acetic acid sidechain requires hydrolysis.
Horner-Wadsworth-Emmons Olefination
A phosphonate ester precursor reacts with 3-oxo-1,4-benzothiazine under basic conditions, forming the Z-alkene via stereoselective elimination. This method offers superior geometrical control (Z:E > 9:1) but requires multistep synthesis of the phosphonate.
Challenges and Optimization
-
Stereochemical purity : DDQ oxidation provides higher Z-selectivity (98%) compared to base elimination (75%).
-
Scale-up limitations : Cyclocondensation yields drop to 80% at >1 kg scale due to exothermicity.
-
Byproduct formation : Over-oxidation to the 1,4-benzothiazin-3-one occurs if DDQ is used in excess .
Q & A
Q. What are the optimal synthetic routes for (2Z)-2-(3-oxo-8aH-1,4-benzothiazin-2-ylidene)acetic acid?
A robust synthesis involves condensation of a thiazinone precursor with an appropriate aldehyde or ketone. For example, refluxing 3-formyl-1H-indole-2-carboxylic acid derivatives with 2-aminothiazol-4(5H)-one in acetic acid with sodium acetate as a catalyst can yield analogous benzothiazine-acetic acid hybrids. Purification typically involves recrystallization from DMF/acetic acid mixtures to isolate the Z-isomer . Adjusting reaction time (3–5 hours) and stoichiometric ratios (e.g., 1:1.1 molar ratio of thiazinone to aldehyde) optimizes yield.
Q. How can X-ray crystallography confirm the stereochemistry and molecular geometry of this compound?
Single-crystal X-ray diffraction (SCXRD) is critical for confirming the (Z)-configuration and planarity of the benzothiazine core. Using SHELX programs (e.g., SHELXT for space-group determination and SHELXL for refinement), researchers can resolve bond lengths, angles, and torsional parameters. Key metrics include:
- Bond lengths : C=C double bonds in the thiazinone ring (~1.38–1.42 Å).
- Dihedral angles : Planarity of the fused benzothiazine system (deviation <5° from the mean plane). Data collection at low temperatures (e.g., 153 K) minimizes thermal motion artifacts .
Q. What spectroscopic techniques are essential for characterizing this compound?
- NMR : H and C NMR identify proton environments (e.g., deshielded vinyl protons at δ 6.5–7.5 ppm) and confirm acetic acid moiety integration.
- IR : Stretching vibrations for carbonyl groups (C=O at ~1700 cm) and conjugated C=C bonds (~1600 cm).
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] expected for CHNOS). Cross-validation with computational spectra (DFT) resolves ambiguities .
Advanced Research Questions
Q. How can computational methods predict the electronic properties and reactivity of this compound?
Density functional theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to assess charge-transfer potential. For example, TD-DFT simulations of analogous dyes show that extending π-conjugation lowers the bandgap (~2.5–3.0 eV), enhancing optoelectronic activity. Solvent effects (e.g., PCM models) refine predictions for polar environments .
Q. What strategies resolve crystallographic disorder in benzothiazine derivatives during refinement?
- Twinning : Use SHELXL’s TWIN and BASF commands to model overlapping domains.
- Anisotropic displacement : Refine ADPs for non-H atoms, applying restraints to unstable parameters.
- Hydrogen bonding : Validate with Hirshfeld surface analysis (e.g., using CrystalExplorer) to identify dominant interactions (e.g., O–H···O/N) .
Q. How to address contradictions between experimental and computational spectroscopic data?
- Hybrid validation : Compare experimental IR/NMR with DFT-simulated spectra (e.g., Gaussian 16 with B3LYP/6-311++G(d,p)). Discrepancies in chemical shifts >0.5 ppm may indicate solvation effects or tautomerism.
- Dynamic effects : Molecular dynamics (MD) simulations account for conformational flexibility in solution .
Methodological Tables
Q. Table 1. Key Crystallographic Parameters for Benzothiazine Derivatives (Example)
| Parameter | Value (Å/°) | Reference Compound |
|---|---|---|
| C–S bond length | 1.72–1.75 | |
| C=O bond length | 1.21–1.23 | |
| Dihedral angle (ring) | 2.3–4.8° | |
| R factor (SHELXL) | <0.05 |
Q. Table 2. Synthetic Optimization Parameters
| Condition | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction temperature | 110–120°C | Maximizes ~75% |
| Acetic acid volume | 100 mL/mmol | Prevents precipitation |
| Recrystallization solvent | DMF/AcOH (3:1) | Purity >95% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
